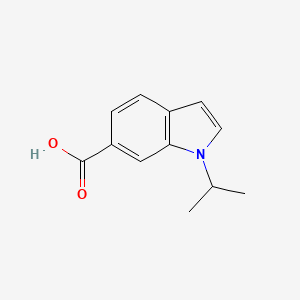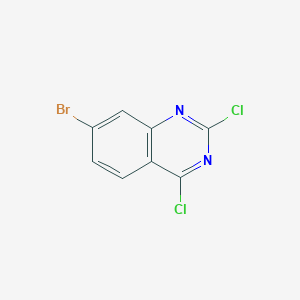
7-Bromo-2,4-dichloroquinazoline
説明
7-Bromo-2,4-dichloroquinazoline is a chemical compound with the molecular formula C8H3BrCl2N2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazoline core with bromine and chlorine substituents . The exact molecular weight is 277.93 .科学的研究の応用
Synthesis Techniques
- Regioselective alkoxydehalogenation of dichloroquinazoline: The alkoxydehalogenation of 2,4-dichloroquinoline, similar to 7-Bromo-2,4-dichloroquinazoline, has been studied, yielding 2-alkoxy-4-halogenoquinolines. This process was identified using 1H and 13C NMR spectroscopy (Osborne & Miller, 1993).
Synthesis of Derivatives and Interactions
- Interaction with nucleophilic reagents: Research on 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, which is structurally similar to this compound, reveals interactions with various reagents, producing derivatives like 6-bromo-8X-quinazoline-2,4(1H,3H)-diones (Kuryazov et al., 2010).
Synthesis of Analogous Compounds
- Synthesis of hydroxy derivatives: A study on pyridine hydrochloride for synthesizing chloro compounds from bromo derivatives in quinoline series offers insights into analogous processes for this compound (Mongin et al., 1996).
Applications in Pharmaceutical Development
- Antimicrobial activity: Research into bis(azolyl)quinazoline-2,4-diamines derived from 2,4-dichloroquinazoline, a compound structurally related to this compound, showed significant antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Rekha et al., 2017).
Potential in Organic Synthesis
- Catalysis and synthetic applications: Research on 4-bromo-1,2-dihydroisoquinolines suggests potential applications of bromo-substituted quinolines, like this compound, in organic synthesis and catalysis (He et al., 2016).
Safety and Hazards
生化学分析
Biochemical Properties
7-Bromo-2,4-dichloroquinazoline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the specific cellular processes involved. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation and apoptosis of cancer cells by modulating the activity of key signaling molecules . Additionally, this compound can impact the expression of genes involved in cell cycle regulation and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing them from catalyzing their respective reactions. For instance, it can inhibit the activity of kinases by competing with ATP for binding to the enzyme’s active site . This inhibition can lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and damage to tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It can interact with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, this compound can inhibit the activity of kinases involved in glycolysis and other metabolic processes, leading to changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it can localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
特性
IUPAC Name |
7-bromo-2,4-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCSNKDVAPJWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652962 | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-68-4 | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,4-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



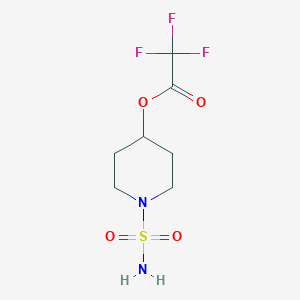


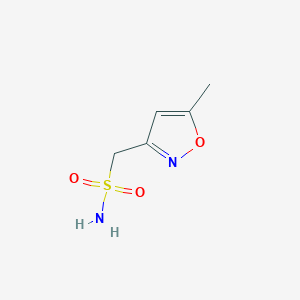
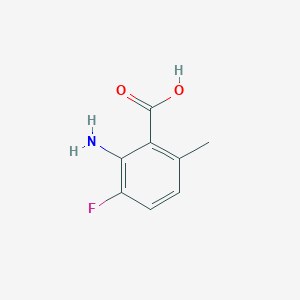

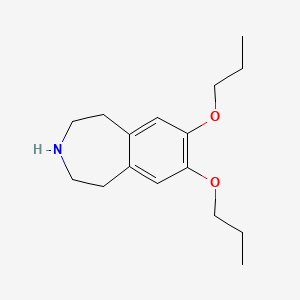
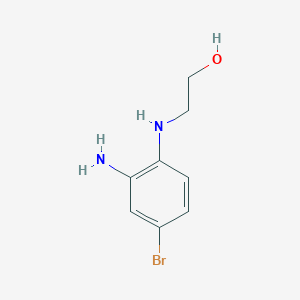
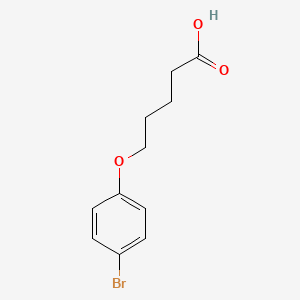
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)



